

# exploring the carcinogenic potential of chlorothalonil metabolites

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |  |  |
|----------------------|----------------|-----------|--|--|
| Compound Name:       | Chlorothalonil |           |  |  |
| Cat. No.:            | B1668833       | Get Quote |  |  |

An In-depth Technical Guide to the Carcinogenic Potential of Chlorothalonil Metabolites

Prepared for: Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Chlorothalonil, a broad-spectrum fungicide, has been the subject of extensive toxicological evaluation due to its classification as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[1][2] This classification is primarily based on evidence from animal studies showing the induction of tumors in the kidneys and forestomach of rodents.[3][4][5] The carcinogenic mechanism is complex and not fully elucidated, but it is strongly linked to the biotransformation of chlorothalonil into reactive metabolites. This technical guide provides a comprehensive review of the current scientific understanding of the carcinogenic potential of chlorothalonil and its principal metabolites, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

# Metabolism of Chlorothalonil: The Glutathione Conjugation Pathway

The primary metabolic pathway for **chlorothalonil** in mammals involves conjugation with glutathione (GSH), a critical process in the detoxification of xenobiotics.[3][6] This process, however, can also lead to the formation of nephrotoxic and potentially carcinogenic







metabolites. The metabolism is initiated in the gastrointestinal tract and liver, where **chlorothalonil** is conjugated with GSH.[3][7] These conjugates are then excreted in the bile and subsequently processed in the kidneys.

In the renal proximal tubules, the glutathione conjugates undergo enzymatic cleavage by  $\gamma$ -glutamyl transpeptidase and dipeptidases to form cysteine S-conjugates.[8] These cysteine conjugates are further metabolized by cysteine-conjugate  $\beta$ -lyase, a key enzyme in this toxification pathway, to produce reactive thiol derivatives (di- and tri-thiols).[3][8] These thiol metabolites are believed to be the ultimate toxicants responsible for the observed kidney damage.[8][9]





Click to download full resolution via product page

Caption: Metabolic activation of chlorothalonil via the glutathione conjugation pathway.



## Carcinogenic Potential of Parent Compound and Metabolites

Animal studies have consistently demonstrated that chronic exposure to high doses of **chlorothalonil** induces tumors in the kidneys and forestomach of rats and mice.[4] The forestomach tumors are generally considered a result of direct irritation, leading to hyperplasia and subsequent tumor development.[1][3] As humans lack a forestomach, the relevance of these findings is debated, but they indicate a potential for gastrointestinal toxicity.[1] The kidney tumors, however, are considered more relevant and are linked to the metabolic activation pathway.

## Proposed Mechanism of Chlorothalonil-Induced Nephrocarcinogenicity

The prevailing hypothesis for **chlorothalonil**-induced kidney tumors is a non-genotoxic, cytotoxicity-driven mechanism.[9][10] The reactive thiol metabolites generated via the  $\beta$ -lyase pathway are highly cytotoxic.[8] They are thought to inhibit mitochondrial respiration, leading to oxidative stress, cellular necrosis, and damage to the proximal tubular cells.[1][9] This sustained cytotoxicity triggers a compensatory, chronic regenerative cell proliferation.[3][8] The increased rate of cell division enhances the likelihood of spontaneous mutations, which can ultimately lead to the formation of renal tubular adenomas and carcinomas.[1] While this cytotoxicity-driven pathway is considered primary, some studies suggest that **chlorothalonil** and its metabolites may also have a genotoxic component, such as causing DNA strand breaks or oxidative DNA damage, which could contribute to carcinogenesis.[1][4][10]





Click to download full resolution via product page

Caption: Proposed mechanism of chlorothalonil-induced kidney carcinogenesis.

## **Quantitative Carcinogenicity Data: Chlorothalonil**

The following table summarizes key findings from long-term carcinogenicity studies in rodents.



| Species/Str<br>ain   | Sex | Dose<br>(mg/kg<br>bw/day) | Duration     | Findings<br>(Tumor<br>Type and<br>Incidence)                                                                                         | Reference |
|----------------------|-----|---------------------------|--------------|--------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Rat / Fischer<br>344 | M&F | 0, 40, 80, 175            | 27-30 months | Dose-related increase in renal tubular tumors (adenomas & carcinomas) and forestomach tumors (papillomas & carcinomas) at all doses. | [3]       |
| Mouse / CD-1         | M   | 0, 125, 250,<br>550       | 24 months    | Increased incidence of renal tubular tumors (6/60, 4/60, 5/60 vs. 0/60 in control for low, int., high dose).                         | [3][8]    |
| Mouse / CD-1         | F   | 0, 125, 250,<br>550       | 24 months    | No renal<br>tumors<br>observed.                                                                                                      | [8]       |
| Mouse / CD-1         | М   | 1.6, 4.5, 21.3,<br>91.3   | 2 years      | No renal<br>tumors. Slight<br>increase in<br>forestomach<br>tumors at the<br>highest dose.                                           | [8]       |



### **Toxicological Profile of Key Metabolites**

SDS-3701 is a significant metabolite found in plants, soil, and ruminants.[11][12] In some assessments, it has been identified as having higher acute and chronic toxicity than the parent compound.[12] However, extensive testing has concluded that SDS-3701 is unlikely to pose a carcinogenic risk to humans due to a lack of genotoxicity in vivo and the absence of carcinogenicity in dedicated animal studies.[11]

| Parameter   | Value               | Species | Study Type        | Basis for<br>Value                                           | Reference    |
|-------------|---------------------|---------|-------------------|--------------------------------------------------------------|--------------|
| ADI         | 0-0.008<br>mg/kg bw | -       | -                 | Overall<br>toxicological<br>profile.                         | [13][14]     |
| ARfD        | 0.03 mg/kg<br>bw    | Rabbit  | Development<br>al | Early post-<br>implantation<br>loss at 5<br>mg/kg<br>bw/day. | [11][13][14] |
| NOAEL       | 2.5 mg/kg<br>bw/day | Rabbit  | Development<br>al | Based on early post-implantation loss.                       | [11]         |
| LD50 (Oral) | 242–422<br>mg/kg bw | Rat     | Acute             | -                                                            | [11]         |

R611965 is a soil metabolite that can be taken up by crops.[12] Toxicological evaluation has shown it to have a lower order of toxicity compared to the parent **chlorothalonil**.[13] It has not been found to be carcinogenic in rodents and shows no evidence of genotoxicity.[15]



| Parameter | Value<br>(mg/kg<br>bw/day)    | Species | Study Type                            | Basis for<br>Value                                                             | Reference |
|-----------|-------------------------------|---------|---------------------------------------|--------------------------------------------------------------------------------|-----------|
| NOAEL     | 200                           | Rat     | 2-year<br>Chronic/Carci<br>nogenicity | Bilateral retinal atrophy observed at 500 mg/kg bw/day.                        | [12][15]  |
| NOAEL     | 1022 (highest<br>dose tested) | Mouse   | 18-month<br>Carcinogenici<br>ty       | No treatment-<br>related<br>effects<br>observed.                               | [12]      |
| NOAEL     | 50                            | Dog     | 90-day Oral                           | Reduced<br>body weight<br>gain and<br>watery stools<br>at 500 mg/kg<br>bw/day. | [15]      |

### **Experimental Protocols**

The assessment of carcinogenic potential relies on a battery of standardized toxicological studies. Below are representative methodologies for carcinogenicity and genotoxicity testing as cited in the evaluation of **chlorothalonil**.

## **Long-Term Toxicity and Carcinogenicity Bioassay**

This protocol is a generalized representation based on studies conducted on **chlorothalonil** and its metabolites.[3][15]

• Objective: To evaluate the chronic toxicity and carcinogenic potential of a test substance following long-term dietary administration.



- Test System: Rodent models, typically Fischer 344 or Sprague-Dawley rats and CD-1 mice (e.g., 60 animals/sex/dose group).
- Administration: The test substance is incorporated into the diet at various concentrations to achieve target daily intake levels (e.g., 0, 80, 200, 500 mg/kg bw/day). Diet analysis is performed regularly to confirm concentration, homogeneity, and stability.
- Duration: Typically 18-24 months for mice and 24-30 months for rats.
- Observations:
  - Clinical: Animals are checked daily for clinical signs of toxicity.
  - Body Weight & Food Consumption: Recorded weekly for the first 13 weeks, then bi-weekly or monthly thereafter.
  - Hematology & Clinical Chemistry: Blood samples are collected at interim periods (e.g., 12 months) and at terminal sacrifice for analysis.
  - Pathology: At termination, all animals undergo a complete necropsy. Organ weights are recorded. A comprehensive list of tissues from all animals is preserved and subjected to histopathological examination by a qualified pathologist.
- Data Analysis: Statistical analysis is performed on survival, body weights, clinical pathology data, organ weights, and tumor incidence to determine dose-response relationships and identify No-Observed-Adverse-Effect Levels (NOAELs).



Click to download full resolution via product page

**Caption:** Generalized workflow for a long-term rodent carcinogenicity bioassay.



### In Vitro Bacterial Reverse Mutation Assay (Ames Test)

This assay is a standard method for evaluating the mutagenic potential of a chemical.

- Objective: To detect gene mutations (point mutations) induced by a test substance.
- Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2uvrA), which are engineered to detect different types of mutations.
- Methodology:
  - The assay is conducted with and without an exogenous metabolic activation system (e.g.,
    S9 fraction from rat liver homogenate) to mimic mammalian metabolism.
  - The bacterial tester strains, which require histidine for growth, are exposed to various concentrations of the test substance on a histidine-limited agar plate.
  - Plates are incubated for 48-72 hours.
  - If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize their own histidine and form visible colonies.
- Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control. **Chlorothalonil** was not found to be mutagenic in bacterial assays.[3][11]

### Conclusion

The carcinogenic potential of **chlorothalonil** is strongly linked to its metabolic activation in the kidneys. The parent compound is considered a likely carcinogen in rodents, primarily through a cytotoxicity-driven mechanism involving the formation of reactive thiol metabolites in the renal proximal tubules.[3][8][10] This leads to chronic cell injury and regenerative proliferation, which in turn increases the risk of tumor formation.[1]

In contrast, the major metabolites SDS-3701 and R611965 have been extensively studied and are not considered carcinogenic.[11][15] SDS-3701, while demonstrating some systemic



toxicity, was negative for carcinogenicity and in vivo genotoxicity.[11] R611965 exhibits a significantly lower toxicity profile than the parent compound.[13]

The relevance of the rodent kidney tumors to humans is a subject of ongoing discussion, partly due to potential quantitative differences in the activity of key metabolic enzymes like cysteine-conjugate β-lyase between rats and humans.[3][5] Nonetheless, the data underscore the principle that the toxicological and carcinogenic properties of a parent compound can differ significantly from those of its metabolites, necessitating a thorough evaluation of all major biotransformation products in risk assessment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Review Article: Chlorothalonil and Cancer: A Comprehensive Overview | Asian Pacific Journal of Environment and Cancer [waocp.com]
- 2. Chlorothalonil Wikipedia [en.wikipedia.org]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. waocp.com [waocp.com]
- 5. CHLOROTHALONIL EXPOSURE AND CANCER INCIDENCE AMONG PESTICIDE APPLICATOR PARTICIPANTS IN THE AGRICULTURAL HEALTH STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Is Glutathione Conjugation? Xcode Life [xcode.life]
- 7. Biotransformation of the fungicide chlorthalonil by glutathione conjugation PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlorothalonil Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. series.publisso.de [series.publisso.de]
- 10. oehha.ca.gov [oehha.ca.gov]
- 11. fao.org [fao.org]



- 12. fao.org [fao.org]
- 13. apps.who.int [apps.who.int]
- 14. fao.org [fao.org]
- 15. apps.who.int [apps.who.int]
- To cite this document: BenchChem. [exploring the carcinogenic potential of chlorothalonil metabolites]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668833#exploring-the-carcinogenic-potential-of-chlorothalonil-metabolites]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com